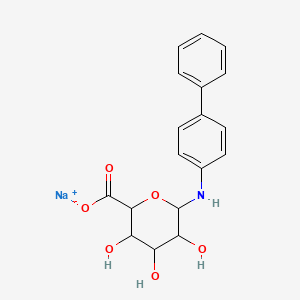
Sodium;3,4,5-trihydroxy-6-(4-phenylanilino)oxane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminobiphenyl -D-Glucuronide Sodium Salt is a derivative of 4-Aminobiphenyl, an aromatic amine known for its carcinogenic properties. This compound is formed by the conjugation of 4-Aminobiphenyl with glucuronic acid, resulting in a glucuronide conjugate that is more water-soluble and can be excreted more easily from the body. The sodium salt form enhances its solubility in aqueous solutions, making it useful for various biochemical and pharmacological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobiphenyl -D-Glucuronide Sodium Salt typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated to form 4-Nitrobiphenyl.
Reduction: 4-Nitrobiphenyl is reduced to 4-Aminobiphenyl using reducing agents such as iron and hydrochloric acid.
Glucuronidation: 4-Aminobiphenyl is then conjugated with glucuronic acid in the presence of enzymes like UDP-glucuronosyltransferase to form 4-Aminobiphenyl -D-Glucuronide.
Formation of Sodium Salt: The glucuronide conjugate is converted to its sodium salt form by neutralizing with sodium hydroxide.
Industrial Production Methods
Industrial production of 4-Aminobiphenyl -D-Glucuronide Sodium Salt follows similar steps but on a larger scale. The process involves:
Bulk Nitration and Reduction: Large quantities of biphenyl are nitrated and reduced using industrial-scale reactors.
Enzymatic Glucuronidation: The glucuronidation step is carried out in bioreactors with immobilized enzymes to enhance efficiency.
Purification and Crystallization: The final product is purified through crystallization and filtration to obtain the sodium salt form.
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminobiphenyl -D-Glucuronide Sodium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated biphenyl derivatives.
Applications De Recherche Scientifique
4-Aminobiphenyl -D-Glucuronide Sodium Salt has several scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and enzyme kinetics.
Biology: Employed in studies of metabolic pathways and detoxification processes.
Medicine: Investigated for its role in drug metabolism and potential therapeutic applications.
Industry: Utilized in the synthesis of dyes and pigments, as well as in the development of analytical methods for detecting aromatic amines.
Mécanisme D'action
The mechanism of action of 4-Aminobiphenyl -D-Glucuronide Sodium Salt involves its metabolism and interaction with cellular components:
Metabolism: It is metabolized by enzymes like UDP-glucuronosyltransferase to form glucuronide conjugates, which are more water-soluble and can be excreted.
Molecular Targets: The compound can form DNA adducts, leading to mutations and potential carcinogenesis.
Pathways Involved: It is involved in detoxification pathways, where it is conjugated with glucuronic acid to facilitate excretion.
Comparaison Avec Des Composés Similaires
4-Aminobiphenyl -D-Glucuronide Sodium Salt can be compared with other similar compounds:
4-Nitrobiphenyl: A precursor in the synthesis of 4-Aminobiphenyl.
4-Aminobiphenyl: The parent compound, known for its carcinogenic properties.
Benzidine: Another aromatic amine with similar carcinogenic effects.
2-Naphthylamine: An aromatic amine used in dye synthesis with similar metabolic pathways.
Uniqueness
4-Aminobiphenyl -D-Glucuronide Sodium Salt is unique due to its enhanced water solubility and excretion properties, making it a valuable compound for studying detoxification and metabolic processes.
Propriétés
Formule moléculaire |
C18H18NNaO6 |
|---|---|
Poids moléculaire |
367.3 g/mol |
Nom IUPAC |
sodium;3,4,5-trihydroxy-6-(4-phenylanilino)oxane-2-carboxylate |
InChI |
InChI=1S/C18H19NO6.Na/c20-13-14(21)16(18(23)24)25-17(15(13)22)19-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9,13-17,19-22H,(H,23,24);/q;+1/p-1 |
Clé InChI |
ZXJUCVIKNNGTAE-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4a-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12320518.png)
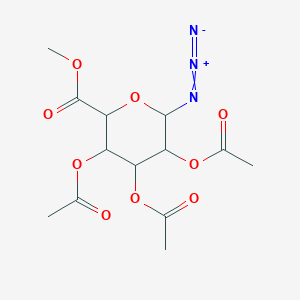
![10-hydroxy-1,6,6-trimethyl-10-(2-oxopropyl)-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-11-one](/img/structure/B12320530.png)

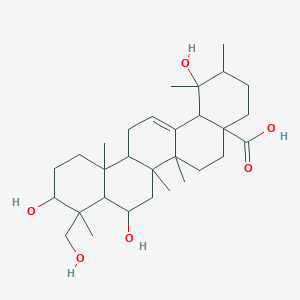
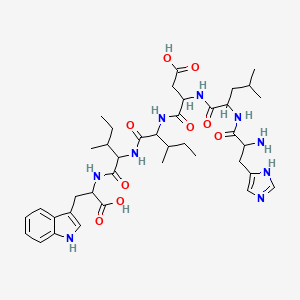



![3-(Isobutyramido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12320576.png)
![tert-butyl (3S,5S)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate;tert-butyl (3R,5R)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B12320584.png)
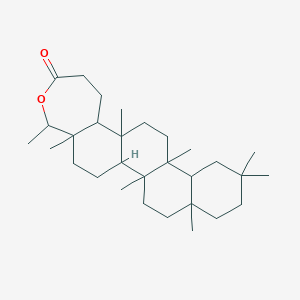
![sodium;3-[2-[(8S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonate](/img/structure/B12320593.png)
